
6-Methyl 3-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Descripción
This compound belongs to the hexahydroquinoline dicarboxylate family, characterized by a bicyclic framework with ester substituents at positions 3 and 4. The 4-(4-methyl-3-nitrophenyl) group introduces steric bulk and electron-withdrawing properties, while the methyl and propan-2-yl ester moieties influence lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
6-O-methyl 3-O-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7/c1-11(2)33-24(29)19-14(5)25-16-9-13(4)18(23(28)32-6)22(27)21(16)20(19)15-8-7-12(3)17(10-15)26(30)31/h7-8,10-11,13,18,20,25H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPBKCTDZXCHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-Methyl 3-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a member of the hexahydroquinoline class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 372.46 g/mol. The presence of multiple functional groups contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against Staphylococcus aureus and Escherichia coli has been documented in related studies .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Hexahydroquinoline Derivative | Staphylococcus aureus | 32 µg/mL |
Hexahydroquinoline Derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of hexahydroquinoline derivatives has been explored extensively:
- Cytotoxicity assays have demonstrated that certain derivatives can significantly reduce cell viability in various cancer cell lines such as Caco-2 (human colon cancer) and A549 (human lung cancer) cells. For example, one study reported a reduction in viability by up to 39.8% against Caco-2 cells .
Cell Line | Compound Concentration | Viability Reduction (%) |
---|---|---|
Caco-2 | 50 µM | 39.8 |
A549 | 50 µM | 31.9 |
The mechanisms through which these compounds exert their biological effects are varied:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the hexahydroquinoline structure allows for interaction with cellular membranes, leading to increased permeability and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of hexahydroquinoline derivatives, it was found that modifications at the nitrogen and carbon positions significantly enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Properties
A comparative analysis of various hexahydroquinoline derivatives indicated that those with electron-withdrawing groups exhibited higher anticancer activity due to increased electrophilicity and reactivity with cancer cell targets.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations in Hexahydroquinoline Derivatives
Compound C142-0159 and C142-0215 () share the hexahydroquinoline core and ester functionalities but differ in substituents:
- Aryl Group: The target compound features a 4-methyl-3-nitrophenyl group, whereas C142-0159 and C142-0215 have thiophen-2-yl.
- Ester Chains : The target compound uses a propan-2-yl ester (branched), while C142-0215 employs a propyl ester (linear). Branched esters often confer higher metabolic resistance due to reduced enzymatic accessibility .
Property | Target Compound | C142-0159/C142-0215 |
---|---|---|
Molecular Formula | C₂₄H₂₇N₂O₇* | C₂₁H₂₅NO₅S |
Molecular Weight | ~455.5 g/mol | 403.5 g/mol |
Aryl Substituent | 4-Methyl-3-nitrophenyl | Thiophen-2-yl |
Ester Groups | 3-(Propan-2-yl), 6-Methyl | 3-(Propyl), 6-Methyl |
Bioactivity Data | Not reported | Not reported |
*Calculated based on structural formula.
Heterocyclic Core Modifications: Imidazo[1,2-a]pyridine Analogs
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the hexahydroquinoline core with an imidazo[1,2-a]pyridine system. Key differences include:
- Substituents: A cyano group at position 8 and a phenethyl chain at position 3 may improve binding to hydrophobic enzyme pockets.
- Physical Properties: Higher melting point (243–245°C) compared to typical hexahydroquinoline derivatives, suggesting stronger crystal lattice interactions .
Property | Target Compound | Imidazo[1,2-a]pyridine Derivative |
---|---|---|
Core Heterocycle | Hexahydroquinoline | Imidazo[1,2-a]pyridine |
Functional Groups | Nitro, Methyl, Propan-2-yl | Cyano, Phenethyl, Nitro |
Melting Point | Not reported | 243–245°C |
Bioactivity | Not reported | Not reported |
Implications of Structural Differences
- Electronic Effects: The nitro group in the target compound could enhance hydrogen-bonding interactions (e.g., with biological targets) compared to thiophene or cyano substituents .
- Lipophilicity : Branched esters (propan-2-yl) may increase logP values relative to linear chains (propyl), affecting membrane permeability .
- Metabolic Stability: The imidazo[1,2-a]pyridine core’s aromaticity might reduce oxidative metabolism compared to partially saturated hexahydroquinoline systems.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methyl 3-propan-2-yl hexahydroquinoline derivatives, and how can reaction conditions be optimized?
The synthesis of hexahydroquinoline derivatives typically employs the Hantzsch dihydropyridine synthesis , involving cyclocondensation of aldehydes, β-keto esters, and ammonium acetate . For this compound, optimization may include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Stepwise heating (60–80°C for 6–12 hours) to minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for purification.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
A multi-technique approach is required:
- ¹H/¹³C NMR : Identify substituent environments (e.g., the 4-methyl-3-nitrophenyl group shows aromatic protons at δ 7.2–8.1 ppm and a nitro group split in ¹³C NMR) .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitro (NO₂) absorption at ~1520 cm⁻¹.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak with <2 ppm error) .
Q. What are the primary biological targets or pathways associated with hexahydroquinoline derivatives?
Hexahydroquinolines often interact with enzymes or receptors involved in inflammation or oxidative stress. For example:
- Cyclooxygenase (COX) inhibition : Assess via in vitro enzyme assays using purified COX-1/COX-2 and substrate (arachidonic acid) .
- Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) and correlate with substituent effects (e.g., nitro groups may reduce activity) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
Contradictions may arise from variability in assay conditions or impurity profiles . Mitigation strategies include:
- Standardized bioassays : Use cell lines with consistent genetic backgrounds (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
- Purity validation : Employ orthogonal methods (HPLC, NMR) to ensure ≥95% purity and quantify residual solvents .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Q. What strategies are effective for modifying the compound’s scaffold to enhance selectivity for a target enzyme?
Rational design approaches include:
- Substituent tuning : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve COX-2 selectivity .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) at the 2,7-dimethyl positions to block non-specific binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities before synthesis.
Q. How can researchers design a multi-step synthesis route to incorporate isotopic labeling for metabolic studies?
- ¹³C labeling : Introduce labeled methyl groups via [¹³C]-methyl iodide during esterification.
- Deuterium incorporation : Use D₂O in hydrolysis steps to replace exchangeable protons. Confirm labeling efficiency using LC-MS/MS and isotopic purity via NMR .
Q. What methodologies are suitable for studying the compound’s environmental fate and biodegradation?
- Fate studies : Use OECD 307 guidelines to assess soil/water partitioning and hydrolysis rates.
- Biodegradation assays : Incubate with microbial consortia (e.g., activated sludge) and monitor via LC-HRMS for transformation products (e.g., nitro-reduction to amines) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.